3-(4-bromophenyl)-4-hydroxycyclobut-3-ene-1,2-dione
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Overview
Description
3-(4-Bromophenyl)-4-hydroxycyclobut-3-ene-1,2-dione is an organic compound characterized by a bromophenyl group attached to a cyclobutene ring with hydroxyl and dione functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-4-hydroxycyclobut-3-ene-1,2-dione typically involves the reaction of 4-bromobenzaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like piperidine or pyridine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-4-hydroxycyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The dione functionalities can be reduced to form diols or hydroxyketones.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 3-(4-bromophenyl)-4-oxocyclobut-3-ene-1,2-dione.
Reduction: Formation of 3-(4-bromophenyl)-4-hydroxycyclobutan-1,2-dione.
Substitution: Formation of 3-(4-substituted phenyl)-4-hydroxycyclobut-3-ene-1,2-dione derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-4-hydroxycyclobut-3-ene-1,2-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-4-hydroxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but different functional groups, used in the synthesis of liquid crystal polymers.
4-Bromoaniline: A simpler brominated aromatic compound used as a building block in organic synthesis.
Bromophenol: Compounds with hydroxyl and bromine groups bonded to a benzene ring, used in various chemical applications.
Uniqueness
3-(4-Bromophenyl)-4-hydroxycyclobut-3-ene-1,2-dione is unique due to its cyclobutene ring structure combined with bromophenyl and hydroxyl functionalities. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
3-(4-bromophenyl)-4-hydroxycyclobut-3-ene-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO3/c11-6-3-1-5(2-4-6)7-8(12)10(14)9(7)13/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPMIPVXQLBHCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C2=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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